3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile
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Overview
Description
3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is an organic compound that features a brominated thiophene ring attached to a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Cu-catalyzed Ullmann coupling reaction, which is used to introduce the bromine atom at the 5-position of the thiophene ring . The subsequent steps involve the formation of the hydroxypropanenitrile moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of environmentally friendly catalysts and solvents is often emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity but lacking the hydroxypropanenitrile moiety.
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one: A related compound with a phenylprop-2-en-1-one group instead of the hydroxypropanenitrile group.
Uniqueness
3-(5-Bromothiophen-2-yl)-3-hydroxypropanenitrile is unique due to the presence of both the brominated thiophene ring and the hydroxypropanenitrile moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H6BrNOS |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C7H6BrNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2 |
InChI Key |
BCVSPEAGNHRGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CC#N)O |
Origin of Product |
United States |
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